5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and trifluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene typically involves multiple steps, starting with the preparation of the cyclohexyl intermediates. The key steps include:
Preparation of trans-4-Ethylcyclohexyl intermediates: This involves the hydrogenation of ethylbenzene to form trans-4-ethylcyclohexane.
Formation of the cyclohexyl-ethyl linkage: The trans-4-ethylcyclohexane is then reacted with an appropriate alkylating agent to introduce the ethyl linkage.
Introduction of the trifluorobenzene moiety: The final step involves the coupling of the cyclohexyl-ethyl intermediate with 1,2,3-trifluorobenzene under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors for the initial hydrogenation step and specialized catalysts to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl rings or the trifluorobenzene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or cyclohexyl groups.
Scientific Research Applications
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be studied for potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In the context of liquid crystal materials, its molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved in its biological activity would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
- cis-1-ethyl-2-methylcyclohexane
- trans-1-ethyl-2-methylcyclohexane
Uniqueness
Compared to similar compounds, 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is unique due to its specific combination of cyclohexyl and trifluorobenzene moieties. This unique structure imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystal technology and other advanced materials.
Properties
IUPAC Name |
5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQDJUTBJEPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600283 |
Source
|
Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137529-57-8 |
Source
|
Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.